molecular formula C9H4F5NOS B12885979 2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole

2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12885979
M. Wt: 269.19 g/mol
InChI Key: PNKYDXZLFOFBEK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole is an organic compound belonging to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to the benzo[d]oxazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process utilizes difluoromethylation reagents and radical initiators under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the benzo[d]oxazole core.

Scientific Research Applications

2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and pathways, making the compound useful in various research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C9H4F5NOS

Molecular Weight

269.19 g/mol

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NOS/c10-7(11)8-15-5-3-4(17-9(12,13)14)1-2-6(5)16-8/h1-3,7H

InChI Key

PNKYDXZLFOFBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)C(F)F

Origin of Product

United States

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